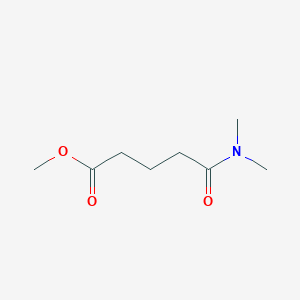
Methyl 4-(dimethylcarbamoyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(dimethylcarbamoyl)butanoate is a chemical compound with the molecular formula C9H17NO3 It is an ester derivative of pentanoic acid, characterized by the presence of a dimethylamino group and a keto group at the fifth carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester typically involves the esterification of pentanoic acid with methanol in the presence of a catalyst. The reaction can be represented as follows:
Pentanoic acid+Methanol→Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 4-(dimethylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 4-(dimethylcarbamoyl)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism by which pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the keto group can act as a site for nucleophilic attack. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.
類似化合物との比較
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features.
Methyl valerate: An ester derivative of valeric acid with comparable chemical properties.
Dimethylaminoacetone: A compound with a dimethylamino group and a keto group, similar to pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester.
Uniqueness
Methyl 4-(dimethylcarbamoyl)butanoate is unique due to the specific positioning of the dimethylamino and keto groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in multiple research fields highlight its versatility.
特性
CAS番号 |
14471-87-5 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
methyl 5-(dimethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)7(10)5-4-6-8(11)12-3/h4-6H2,1-3H3 |
InChIキー |
LKYXYMWQTCGECE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCC(=O)OC |
正規SMILES |
CN(C)C(=O)CCCC(=O)OC |
同義語 |
Methyl 5-(diMethylaMino)-5-oxopentanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















